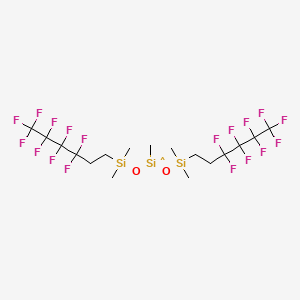
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT, also known as neo-Carbohydrate Sulfate (NCS), is a sulfated polysaccharide that has shown potential in various biomedical applications.
Mechanism of Action
The mechanism of action of NCS is complex and not fully understood. It is believed to exert its biological effects through interactions with various cellular and molecular targets, including enzymes, receptors, and signaling pathways. NCS has been shown to inhibit the activity of coagulation factors, such as thrombin and factor Xa, and to modulate the expression of cytokines and growth factors involved in inflammation and tissue repair.
Biochemical and Physiological Effects:
NCS has been shown to have several biochemical and physiological effects. It can inhibit the formation of blood clots, reduce oxidative stress, and modulate the immune response. NCS has also been shown to enhance the proliferation and differentiation of various cells, including endothelial cells, osteoblasts, and fibroblasts.
Advantages and Limitations for Lab Experiments
NCS has several advantages for lab experiments. It is a natural product that is readily available and easy to purify. It is also stable and can be stored for long periods without significant degradation. However, NCS has some limitations, including batch-to-batch variability, difficulty in reproducing results, and potential interference with other assays.
Future Directions
There are several future directions for research on NCS. One area of interest is the development of novel drug delivery systems using NCS as a carrier. NCS-based hydrogels and nanoparticles have shown potential for targeted drug delivery. Another area of interest is the use of NCS in tissue engineering and regenerative medicine. NCS has been shown to enhance bone regeneration and could be used in the development of novel biomaterials for bone repair. Additionally, further studies are needed to elucidate the mechanism of action of NCS and to optimize its biological activity for various biomedical applications.
Conclusion:
In conclusion, NCS is a sulfated polysaccharide that has shown potential for various biomedical applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of NCS in various biomedical applications.
Synthesis Methods
NCS is synthesized from the red seaweed, Mastocarpus stellatus, through a series of chemical and enzymatic reactions. The process involves extraction of the sulfated polysaccharide from the seaweed, followed by purification and sulfation. The final product is a heptasodium salt of NCS.
Scientific Research Applications
NCS has been extensively studied for its potential biomedical applications. It has been shown to have anticoagulant, antithrombotic, anti-inflammatory, antioxidant, and anticancer properties. NCS has also been investigated for its ability to enhance wound healing, promote angiogenesis, and improve bone regeneration.
properties
CAS RN |
142702-37-2 |
|---|---|
Product Name |
NEOCARRATETRADECAOSE-4(1,3,5,7,9,11,13)-HEPTA-O-SULFATE, HEPTASODIUM SALT |
Molecular Formula |
C15H21N3O.C6H8O7 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



